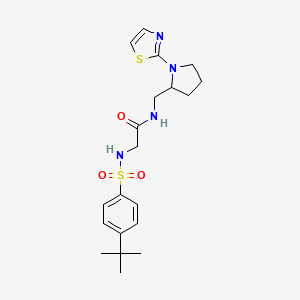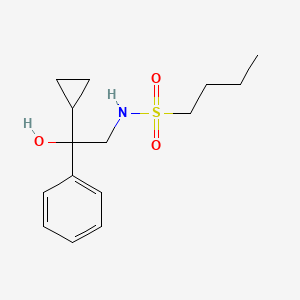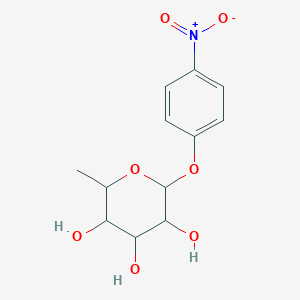![molecular formula C18H12Cl2N2O3S B2823721 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide CAS No. 922556-51-2](/img/structure/B2823721.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It’s part of an intriguing class of compounds that have attracted interest due to their potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves an expeditious process. The compound has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane with sodium borohydride in ethanol. To this reaction mixture, an alkylating agent (RX) diluted with an equal volume of ethanol was added dropwise under ice water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and its stability. The energy gap value in the compound indicates good stability and a high chemical hardness .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
- Research has demonstrated the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including compounds structurally related to the specified chemical. These compounds have been evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Among them, certain derivatives have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Evaluation
- Another study focused on the synthesis of derivatives involving the core structure for potential antibacterial applications. The compounds synthesized demonstrated significant reductions in reaction times and higher yields when ultrasound irradiation was utilized. The newly synthesized triazoles were tested for their antimicrobial activity against various strains, displaying promising antimicrobial activities (Rezki, 2016).
Anticonvulsant Evaluation
- Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities. The most active compound in this series showed significant efficacy against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its potential as an effective anticonvulsant compound (Nath et al., 2021).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Research has also been conducted on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic and quantum mechanical studies, ligand-protein interactions, and potential photovoltaic efficiency. These studies have found that certain compounds may have applications as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-11-2-3-12(13(20)7-11)14-8-26-18(21-14)22-17(23)6-10-1-4-15-16(5-10)25-9-24-15/h1-5,7-8H,6,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHRBSWYWKWXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


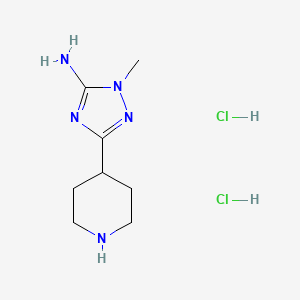
![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)
![1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2823645.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)
![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)
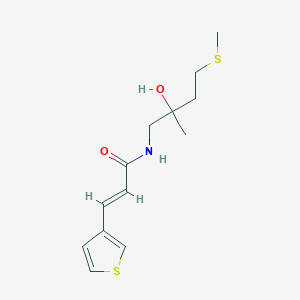
![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2823658.png)
